molecular formula C11H10Cl2O3 B8627469 Ethyl 6,7-dichloro-2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 62717-20-8

Ethyl 6,7-dichloro-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B8627469
CAS No.: 62717-20-8
M. Wt: 261.10 g/mol
InChI Key: UCVGHLDDLQLHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,7-dichloro-2,3-dihydro-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C11H10Cl2O3 and its molecular weight is 261.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62717-20-8

Molecular Formula

C11H10Cl2O3

Molecular Weight

261.10 g/mol

IUPAC Name

ethyl 6,7-dichloro-2,3-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H10Cl2O3/c1-2-15-11(14)8-5-6-3-4-7(12)9(13)10(6)16-8/h3-4,8H,2,5H2,1H3

InChI Key

UCVGHLDDLQLHOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(O1)C(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid (70 g.) conc. sulfuric acid (2 ml.) and ethanol (250 ml.) is refluxed for 2 hours. The ethanol is distilled at reduced pressure and the residue is suspended in saturated sodium bicarbonate and extracted with ether. The ether solution is washed with brine, dried over magnesium sulfate and the ether distilled at reduced pressure. The 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid ethyl ester is used without further purification in the following synthesis.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 50 g. of crude 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid in 500 ml. absolute ethanol was treated with 3 ml. concentrated H2SO4 at reflux for 5 hours under a Soxhlet extractor containing 3A molecular sieves. The solution was then evaporated to dryness, redissolved in ethyl acetate, and washed with agueous saturated NaCl, aqueous saturated NaHCO3, and again aqueous saturated NaCl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.